molecular formula C15H15ClN2O5 B2921488 N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 1396865-51-2

N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Cat. No. B2921488
CAS RN: 1396865-51-2
M. Wt: 338.74
InChI Key: JKMFKVLSZXISHQ-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methoxyphenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, also known as CMFO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMFO is a synthetic compound that belongs to the class of oxalamide derivatives. It has been shown to possess several biochemical and physiological effects that make it a promising candidate for various research applications.

Scientific Research Applications

Novel Synthetic Approaches

A study by Mamedov et al. (2016) introduced a novel one-pot synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility of oxalamides in organic synthesis. This method, which involves a rearrangement sequence, offers a high-yield, operationally simple approach for producing anthranilic acid derivatives and oxalamides, highlighting the compound's utility in synthesizing complex organic molecules (Mamedov, V. et al., 2016).

Material Science Applications

In material science, Zheng et al. (2013) investigated the assembly of protonated pyrazole-based ionic salts, revealing how molecular interactions can direct the formation of complex structures. Although not directly involving the specified oxalamide, the study underscores the potential of similar organic compounds in designing new materials with unique properties (Zheng, C. et al., 2013).

Enhancing Catalytic Activities

Research by Bhunia et al. (2017) highlighted the use of N,N'-Bisoxalamides to enhance the catalytic activity in Cu-catalyzed coupling reactions. Specifically, N,N'-Bis(furan-2-ylmethyl)oxalamide was found to effectively promote the N-arylation of anilines and cyclic secondary amines, showcasing the compound's role in facilitating efficient and selective chemical transformations (Bhunia, S. et al., 2017).

properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O5/c1-22-13-3-2-10(6-11(13)16)18-15(21)14(20)17-7-12(19)9-4-5-23-8-9/h2-6,8,12,19H,7H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMFKVLSZXISHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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